BENGHE Foundational & Exploratory

Check Availability & Pricing

4,6-Dimethoxypyrimidin-5-methylamine
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026
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4,6-Dimethoxypyrimidin-5-
Compound Name:
methylamine

Cat. No.: B1439084

An In-depth Technical Guide: The Molecular Structure, Analysis, and Synthetic Utility of 4,6-
Dimethoxypyrimidin-5-amine

Abstract

This technical guide provides a comprehensive examination of 4,6-Dimethoxypyrimidin-5-
amine (CAS No. 15846-15-8), a heterocyclic compound of significant interest to researchers in
medicinal chemistry and drug development. The pyrimidine scaffold is a well-established
"privileged structure" in pharmacology, known for its presence in a multitude of bioactive
agents.[1][2] This document delves into the core molecular architecture of 4,6-
Dimethoxypyrimidin-5-amine, outlines its key physicochemical properties, presents a detailed,
plausible synthetic pathway, and establishes a robust framework for its structural elucidation
using modern spectroscopic techniques. Furthermore, we explore its chemical reactivity and
strategic importance as a versatile building block for the synthesis of novel compounds with
therapeutic potential. This guide is intended for scientists and professionals who require a deep
technical understanding of this molecule for applications in organic synthesis and drug
discovery.

The Pyrimidine Scaffold: A Cornerstone of Medicinal
Chemistry
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The pyrimidine ring, a 1,3-diazine, is a fundamental heterocyclic motif not only in the building
blocks of life (cytosine, thymine, and uracil in nucleic acids) but also in a vast array of synthetic
drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and
synthetically accessible substitution points make it an ideal core for designing molecules that
can interact with diverse biological targets.[1] Pyrimidine derivatives have demonstrated a
remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory,
antiviral, and antimicrobial properties.[1][4]

4,6-Dimethoxypyrimidin-5-amine emerges as a particularly valuable intermediate within this
chemical class. Its specific arrangement of two electron-donating methoxy groups and a
nucleophilic amino group on the pyrimidine ring creates a unique combination of reactivity and
structural features, making it a powerful precursor for generating libraries of more complex,
biologically active molecules.[1]

Core Molecular Structure and Physicochemical
Properties

The molecular structure of 4,6-Dimethoxypyrimidin-5-amine is defined by a central pyrimidine
ring. Two methoxy (-OCHs) groups are substituted at the C4 and C6 positions, and an amine (-
NH:z) group is located at the C5 position. The presence of the electron-donating methoxy and
amino groups significantly influences the electron density and reactivity of the aromatic ring.

Physicochemical Data Summary

The key properties of 4,6-Dimethoxypyrimidin-5-amine are summarized in the table below for
quick reference.
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Property Value Source(s)
CAS Number 15846-15-8 [1][3][5]
IUPAC Name 4,6-dimethoxypyrimidin-5- ae
amine
Molecular Formula CeHoN3O2 [11[3][6]
Molecular Weight 155.15 g/mol [11[3]
Appearance Off-White Solid [7]
Melting Point 88-89 °C [7]
Solubility Soluble in DMSO, Methanol [7]
Storage 2-8 °C, under inert gas [31[7]
InChi Key SYIABKXOJVXKDU- 1]

UHFFFAOYSA-N

A Plausible Synthetic Pathway

As a specialized intermediate, 4,6-Dimethoxypyrimidin-5-amine is not typically synthesized
from elementary starting materials in a standard laboratory setting but rather from advanced
precursors. A chemically logical and efficient route involves the reduction of its nitro-analogue,
4,6-dimethoxy-5-nitropyrimidine. This precursor can, in turn, be synthesized from a common
starting material like 4,6-dihydroxypyrimidine.

The causality behind this multi-step approach is rooted in the principles of aromatic chemistry
and functional group interconversion. The hydroxyl groups of the starting pyrimidine are first
converted to chloro groups to activate the positions for nucleophilic substitution by methoxide.
The subsequent nitration step is directed to the electron-rich C5 position, followed by a
standard reduction to yield the target amine.
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Synthesis Workflow
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Caption: Plausible synthetic workflow for 4,6-Dimethoxypyrimidin-5-amine.

Experimental Protocol: Reduction of 4,6-Dimethoxy-5-

hitropyrimidine

This protocol describes the final, critical step of the synthesis. The self-validating nature of this

protocol relies on the distinct physical and spectroscopic differences between the starting

material (nitro compound) and the final product (amine).
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4,6-dimethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as
ethanol or ethyl acetate.

o Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the
solution (approx. 5-10% by weight of the starting material).

o Hydrogenation: Purge the flask with nitrogen gas, then introduce hydrogen gas (Hz2) via a
balloon or a hydrogenation apparatus.

o Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the
disappearance of the starting material spot and the appearance of the product spot (which
may be visualized under UV light or with a potassium permanganate stain).

o Work-up: Once the reaction is complete (typically 2-4 hours), carefully filter the mixture
through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

 Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude
solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water)
to yield pure 4,6-Dimethoxypyrimidin-5-amine.

 Validation: Confirm the identity and purity of the final product using the spectroscopic
methods detailed in Section 4.

Spectroscopic Elucidation of the Molecular
Structure

Structural confirmation is paramount. The following section details the expected spectroscopic
signatures for 4,6-Dimethoxypyrimidin-5-amine, providing a basis for its unambiguous
identification. The choice of these techniques (MS, IR, NMR) provides a multi-faceted and self-
validating analytical workflow.
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Analytical Workflow for Structural Confirmation
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Caption: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. For 4,6-
Dimethoxypyrimidin-5-amine, Electron Impact (El) or Electrospray lonization (ESI) can be used.

o Expected Data: The primary validation is the observation of the molecular ion peak [M]*.

m/z Value Assighment Rationale

Molecular lon Peak,
155 [M]* confirming the molecular
weight.

[M CH ]+ Loss Of a |“et| |y| l‘adical |r0|||
- 3
a |||et| |0Xy group.

| 124 | [M - OCHs]* | Loss of a methoxy radical. |
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
analysis is typically performed on a solid sample using a KBr pellet.

o Expected Data: The presence of N-H and C-O bonds will give rise to characteristic
absorption bands.

Wavenumber (cm—?) Intensity Assignment

N-H stretching
(asymmetric and

3450 - 3300 Medium-Strong . .
symmetric) of the amine
group.

) C-H stretching of the methoxy

2950 - 2850 Medium
groups.

N-H scissoring (bending) of

~1640 Strong ) 9 9
the amine group.

) C=C and C=N stretching of

1600 - 1450 Medium-Strong o
the pyrimidine ring.

C-O stretching (asymmetric)

1250 - 1200 Strong

of the aryl ether.

| 1050 - 1000 | Strong | C-O stretching (symmetric) of the aryl ether. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity and
chemical environment. Spectra are typically recorded in a deuterated solvent like DMSO-de or
CDCls.

e 1H NMR Predictions: The symmetry of the molecule simplifies the proton spectrum.
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Aromatic
proton on the
. electron-
~8.2 Singlet 1H H at C2 .
deficient
pyrimidine
ring.

Amine protons;
broad due to
. quadrupole
~4.5 Broad Singlet 2H -NH:z
effects and
potential

exchange.

| ~3.9 | Singlet | 6H | -OCHs | The two methoxy groups are chemically equivalent due to
molecular symmetry. |

e 13C NMR Predictions: The number of signals reflects the carbon symmetry.

Chemical Shift (6, ppm) Assignment Rationale

Carbons attached to two
~165 C4, C6 heteroatoms (N and O),
highly deshielded.

Aromatic carbon in the
~158 C2 o .
pyrimidine ring.

Carbon attached to the amine

group.

~120 C5

~55 | -OCHs | Carbons of the methoxy groups. |
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Reactivity and Application as a Synthetic
Intermediate

The utility of 4,6-Dimethoxypyrimidin-5-amine as a building block stems from the reactivity of its
amino group.[1] This group serves as a versatile handle for introducing a wide variety of
substituents.

¢ Acylation: The amino group can readily react with acyl chlorides or anhydrides to form
amides, linking the pyrimidine core to other molecular fragments.[1]

o Alkylation: It can undergo N-alkylation to introduce alkyl chains.

o Buchwald-Hartwig Amination: It can serve as the amine component in palladium-catalyzed
cross-coupling reactions to form C-N bonds with aryl halides.

This chemical versatility allows for the systematic modification of the core structure, enabling
the generation of large compound libraries for high-throughput screening in drug discovery
programs.[1] For instance, attaching different side chains via these reactions can modulate the
molecule's solubility, lipophilicity, and binding affinity for a specific biological target.

Significance in Drug Discovery

The 4,6-dimethoxypyrimidine scaffold is a privileged motif in modern drug design. Closely
related analogues are known to possess potent biological activities, suggesting high potential
for derivatives of 4,6-Dimethoxypyrimidin-5-amine.

e Enzyme Inhibition: Many kinase inhibitors, a critical class of anticancer drugs, feature a
substituted pyrimidine core that mimics the adenine ring of ATP to bind in the enzyme's
active site.[2][8] Derivatives of this compound are prime candidates for the development of
novel inhibitors targeting kinases or other enzymes.[1]

o Immunomodulation: Research on related substituted pyrimidines has shown potent inhibition
of nitric oxide (NO) production, indicating potential for developing anti-inflammatory or
immunomodulatory agents.[1][4]

» Scaffold for Bioisosteric Replacement: The dimethoxypyrimidine ring can serve as a
bioisostere for other aromatic systems, like a phenyl ring, offering an alternative with
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improved metabolic properties or different vector orientations for substituents.[2]

Conclusion

4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical, it is a strategically designed
molecular tool for advanced chemical synthesis and drug discovery. Its structure, characterized
by a functionalized pyrimidine core, provides a robust platform for creating novel and diverse
molecular entities. A thorough understanding of its synthesis, structural properties, and
spectroscopic signatures—as detailed in this guide—is essential for researchers aiming to
leverage its full potential. The combination of its inherent bioactivity profile and synthetic
tractability ensures that 4,6-Dimethoxypyrimidin-5-amine will remain a highly relevant and
valuable intermediate in the ongoing search for next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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